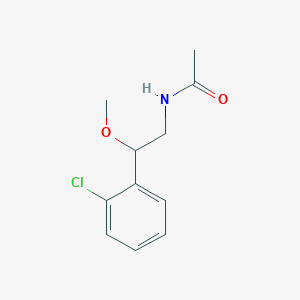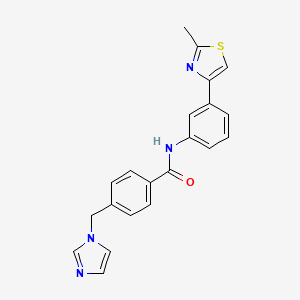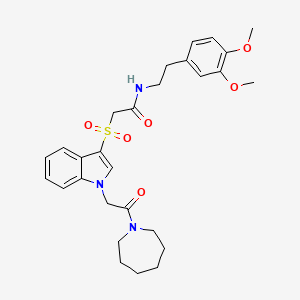![molecular formula C22H22FN5O4S B2468266 Ethyl 4-((2-fluorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate CAS No. 887221-75-2](/img/structure/B2468266.png)
Ethyl 4-((2-fluorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a piperazine ring, a thiazolo[3,2-b][1,2,4]triazole ring, and a furan ring . These types of compounds are often synthesized for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperazine ring, for example, is a six-membered ring with two nitrogen atoms . The thiazolo[3,2-b][1,2,4]triazole ring is a fused ring system containing nitrogen and sulfur atoms . The furan ring is a five-membered ring with an oxygen atom .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present. For example, the piperazine ring can participate in reactions with acids and bases, and the nitrogen atoms can act as nucleophiles . The thiazolo[3,2-b][1,2,4]triazole and furan rings can also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of multiple rings and functional groups could affect its solubility, melting point, and other properties .Scientific Research Applications
Synthesis and Biological Activities
Synthesis and Antagonist Activity : Compounds like Ethyl 4-((2-fluorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate have been synthesized and investigated for their biological activities, particularly as antagonists. For instance, Watanabe et al. (1993) reported on the synthesis of similar compounds with 5-HT2 antagonist activity, which indicates potential applications in neuropsychiatric disorders (Watanabe, Yoshiwara, & Kanao, 1993).
Antimicrobial Activities : Novel derivatives, including those related to the specified compound, have been synthesized and tested for antimicrobial activities. Bektaş et al. (2007) discussed the synthesis of new 1,2,4-Triazole derivatives and their efficacy against various microorganisms, highlighting their potential in combating infections (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Biological Activities Investigation : Başoğlu et al. (2013) conducted studies on similar compounds for their antimicrobial, antilipase, and antiurease activities. This research opens avenues for the use of such compounds in various therapeutic applications (Başoğlu, Ulker, Alpay-Karaoglu, & Demirbas, 2013).
Neuropharmacological Applications
Neuroleptic Activity : Certain derivatives of these compounds have been synthesized and tested for their neuroleptic activity. Cascio et al. (1989) found that some of these compounds exhibit significant neuroleptic activity, suggesting potential uses in treating psychiatric disorders (Cascio, Manghisi, & Fregnan, 1989).
Serotonin Receptor Antagonism : Studies like those by Plenevaux et al. (2000) have explored compounds with similar structures for their ability to antagonize serotonin receptors, which can have implications in neuropharmacology and the treatment of disorders related to serotonin dysregulation (Plenevaux et al., 2000).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, thiazole derivatives have been reported to interact with various targets, inducing biological effects . The presence of the thiazole ring and its substituents may alter the orientation types and shield the nucleophilicity of nitrogen, affecting the therapeutic outcome .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, indicating that they may affect multiple biochemical pathways .
Result of Action
Compounds with similar structures, such as indole derivatives, have been found to exhibit various biological activities, indicating that they may have diverse molecular and cellular effects .
Future Directions
properties
IUPAC Name |
ethyl 4-[(2-fluorophenyl)-[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O4S/c1-2-31-22(30)27-11-9-26(10-12-27)17(14-6-3-4-7-15(14)23)18-20(29)28-21(33-18)24-19(25-28)16-8-5-13-32-16/h3-8,13,17,29H,2,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSNYJIRTFEYBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C2=CC=CC=C2F)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,6-dichloropyridine-2-carbonyl)-4-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperazine](/img/structure/B2468184.png)
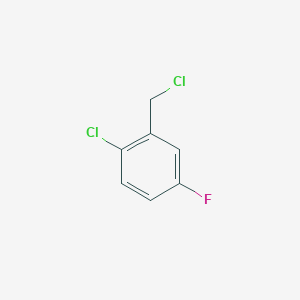
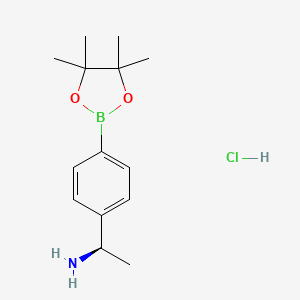

![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2468191.png)

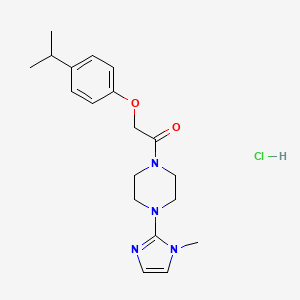

![N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-nitrobenzamide](/img/structure/B2468200.png)
![Ethyl 4-[[2-[5-(2-ethoxy-2-oxoethoxy)-1-oxoisoquinolin-2-yl]acetyl]amino]benzoate](/img/structure/B2468201.png)
